molecular formula C10H10N2O2S B2652170 2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol CAS No. 199602-28-3

2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol

Cat. No.: B2652170
CAS No.: 199602-28-3
M. Wt: 222.26
InChI Key: CYMNSEWJAXMDRV-UHFFFAOYSA-N
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Description

2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol is a heterocyclic compound that contains both a thiazole ring and a phenol group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol typically involves the formation of the thiazole ring followed by the introduction of the phenol group. One common method involves the reaction of 2-aminothiazole with a methoxy-substituted phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as column chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Lacks the methoxyphenol group but shares the thiazole ring.

    5-Methoxy-2-aminophenol: Contains the methoxyphenol group but lacks the thiazole ring.

    2-(2-Amino-1,3-thiazol-4-yl)phenol: Similar structure but without the methoxy group.

Uniqueness

2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol is unique due to the presence of both the thiazole ring and the methoxyphenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-6-2-3-7(9(13)4-6)8-5-15-10(11)12-8/h2-5,13H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMNSEWJAXMDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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